molecular formula C13H11BrN2O2S B11670053 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]thiophene-2-carbohydrazide

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]thiophene-2-carbohydrazide

Cat. No.: B11670053
M. Wt: 339.21 g/mol
InChI Key: CBRQVBIOFUDBRQ-OVCLIPMQSA-N
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Description

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]thiophene-2-carbohydrazide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their exceptional photophysical properties and are widely used in various fields, including chemosensors, pharmaceuticals, and materials science .

Preparation Methods

The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with thiophene-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product .

Chemical Reactions Analysis

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]thiophene-2-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]thiophene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]thiophene-2-carbohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]thiophene-2-carbohydrazide
  • N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide
  • N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]thiophene-2-carbohydrazide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C13H11BrN2O2S

Molecular Weight

339.21 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H11BrN2O2S/c1-18-11-5-4-10(14)7-9(11)8-15-16-13(17)12-3-2-6-19-12/h2-8H,1H3,(H,16,17)/b15-8+

InChI Key

CBRQVBIOFUDBRQ-OVCLIPMQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

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